molecular formula C8H8N2OS B13770800 7-Amino-2-methyl-1,3-benzothiazol-6-ol CAS No. 89976-72-7

7-Amino-2-methyl-1,3-benzothiazol-6-ol

Cat. No.: B13770800
CAS No.: 89976-72-7
M. Wt: 180.23 g/mol
InChI Key: WEZOWFNAONVNQD-UHFFFAOYSA-N
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Description

7-Amino-2-methyl-1,3-benzothiazol-6-ol is a heterocyclic compound belonging to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-2-methyl-1,3-benzothiazol-6-ol can be achieved through several methods. One common approach involves the condensation of 2-aminothiophenol with aldehydes or ketones under acidic conditions. Another method includes the cyclization of thioamides or carbon dioxide as raw materials . These reactions typically require specific catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale batch processes. These processes utilize advanced techniques such as microwave irradiation and one-pot multicomponent reactions to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

7-Amino-2-methyl-1,3-benzothiazol-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives. These products have significant applications in medicinal chemistry and material science .

Scientific Research Applications

7-Amino-2-methyl-1,3-benzothiazol-6-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Amino-2-methyl-1,3-benzothiazol-6-ol involves its interaction with specific molecular targets. In medicinal applications, it acts by inhibiting key enzymes or proteins involved in disease pathways. For example, in anti-tubercular activity, it targets the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Amino-2-methyl-1,3-benzothiazol-6-ol is unique due to the presence of both the amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in medicinal applications .

Properties

CAS No.

89976-72-7

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

IUPAC Name

7-amino-2-methyl-1,3-benzothiazol-6-ol

InChI

InChI=1S/C8H8N2OS/c1-4-10-5-2-3-6(11)7(9)8(5)12-4/h2-3,11H,9H2,1H3

InChI Key

WEZOWFNAONVNQD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C(=C(C=C2)O)N

Origin of Product

United States

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